Acetylcholine mustard

Vue d'ensemble

Description

Acetylcholine mustard is a nitrogen mustard analogue of acetylcholine, a neurotransmitter involved in various physiological functions This compound is known for its ability to form a highly reactive aziridinium ion, which is responsible for its biological activity

Méthodes De Préparation

The synthesis of acetylcholine mustard can be attributed to Hanby and Rydon. The process involves the formation of the aziridinium ion isomer in a polar solvent. Jackson and Hirst later modified the synthesis procedure to achieve higher yields. The synthetic route typically involves the following steps:

Formation of the aziridinium ion: This is achieved by reacting acetylcholine with a nitrogen mustard compound in a polar solvent.

Alkaline hydrolysis: The acetylated analogues are subjected to alkaline hydrolysis to obtain choline mustard and monoethylcholine mustard.

Analyse Des Réactions Chimiques

Formation of the Aziridinium Ion

AChM undergoes cyclization to form a highly reactive aziridinium ion, a key intermediate responsible for its alkylating activity. This reaction occurs in polar solvents (e.g., water or methanol) and is temperature-dependent:

-

Mechanism : The tertiary amine in AChM reacts intramolecularly, displacing a chloride ion to form a strained three-membered aziridinium ring .

This intermediate reacts rapidly with nucleophiles, such as thiosulfate or biological nucleophiles (e.g., cysteine residues), via SN2 substitution .

Alkylation Reactions

The aziridinium ion alkylates nucleophilic sites on proteins and receptors, leading to covalent modification. Key findings include:

-

Muscarinic receptor alkylation :

-

AChM caused a concentration-dependent, first-order loss of -N-methylscopolamine (-NMS) binding to M2 muscarinic receptors at 37°C.

-

Kinetic parameters :

Parameter Value 24 µM 0.16 min -

Ligand effects :

-

-

Selectivity : The aziridinium ion preferentially alkylates the orthosteric site of muscarinic receptors over allosteric sites .

Hydrolysis

AChM undergoes pH-dependent hydrolysis, yielding less reactive products:

-

Primary products : Choline mustard and monoethylcholine mustard (via alkaline hydrolysis) .

-

Conditions :

Substitution Reactions with Nucleophiles

The aziridinium ion reacts with nucleophiles (e.g., thiosulfate, water, or biological thiols):

-

Thiosulfate reaction :

-

Biological targets :

Comparative Reactivity

The table below summarizes reaction pathways and outcomes:

| Reaction Type | Conditions | Key Products/Effects |

|---|---|---|

| Aziridinium formation | Polar solvents, 37°C | Reactive intermediate for alkylation |

| Alkylation | pH 7.4, 37°C | Covalent receptor inactivation |

| Hydrolysis | Aqueous solution, 0–37°C | Choline mustard, monoethylcholine mustard |

| Thiosulfate substitution | Excess thiosulfate, 25°C | Non-toxic thioether derivatives |

Stability and Handling

Applications De Recherche Scientifique

Neurotoxic Studies

Acetylcholine mustard is utilized extensively in experimental models to study neurotoxicity and cholinergic dysfunction. Its aziridinium form interacts with cholinergic receptors, providing insights into the mechanisms underlying neurodegenerative diseases.

- Case Study : In one study, this compound was shown to impair neuromuscular activity when the phrenic nerve was stimulated, indicating its potential to model conditions like myasthenia gravis or other neuromuscular disorders .

Cholinergic Research

The compound serves as a tool to investigate cholinergic signaling pathways. It selectively targets high-affinity choline transporters and has been shown to block axoplasmic transport processes in cholinergic fibers.

- Mechanism of Action : this compound inhibits choline uptake, leading to reduced neurotransmitter availability. This property is crucial for studying synaptic transmission and plasticity .

Receptor Interaction Studies

This compound has been employed to explore allosteric interactions at muscarinic acetylcholine receptors. Its ability to alkylate receptor sites allows researchers to assess ligand binding dynamics.

- Research Findings : A study demonstrated that this compound caused a concentration-dependent loss of binding at the M2 muscarinic receptor, providing valuable data on receptor modulation .

Cancer Research

Recent studies have investigated the role of this compound in cancer biology. Specifically, its impact on acetylcholine expression has been linked to tumor growth modulation.

- Experimental Results : In a murine model, administration of mustard oil (containing this compound) resulted in reduced serum acetylcholine levels, correlating with slowed tumor growth in colon cancer models . This suggests potential therapeutic applications in oncology.

Pharmacological Applications

The unique structure of this compound allows it to act as an alkylating agent, which can be used for developing new pharmacological agents targeting cholinergic systems.

- Comparative Analysis : Below is a comparison table illustrating the distinct features of this compound relative to other compounds:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound Aziridinium | Aziridinium Ion | Inhibits choline uptake | Selectively targets high-affinity choline transporter |

| Ethylcholine Mustard Aziridinium | Aziridinium Ion | Neurotoxic effects on cholinergic neurons | More potent than this compound aziridinium |

| Choline Mustard | Alkylating Agent | Inhibits choline transport | Less selective than aziridinium forms |

| Monoethylcholine Aziridinium (AF64A) | Aziridinium Ion | Selective neurotoxic effects | Extensively used in animal models for research |

Mécanisme D'action

The biological activity of acetylcholine mustard is primarily due to the formation of the aziridinium ion. This ion can alkylate nucleophilic sites on proteins, including acetylcholinesterase, leading to the inhibition of the enzyme’s activity. The inhibition of acetylcholinesterase results in the accumulation of acetylcholine in the synaptic cleft, causing prolonged stimulation of cholinergic receptors. This mechanism is similar to that of other nerve agents, which also inhibit acetylcholinesterase.

Comparaison Avec Des Composés Similaires

Acetylcholine mustard is unique among nitrogen mustard analogues due to its structural similarity to acetylcholine and its ability to form a reactive aziridinium ion. Similar compounds include:

Acetylmonoethycholine mustard: Another nitrogen mustard analogue with similar neurotoxic effects.

Ethoxycholine mustard: A related compound used in similar research applications.

Choline mustard: Obtained by alkaline hydrolysis of acetylated analogues.

Monoethylcholine mustard: Another derivative obtained through similar synthetic routes.

These compounds share similar mechanisms of action and are used in various research applications to study cholinergic function and neurotoxicity.

Activité Biologique

Acetylcholine mustard (AChM), a nitrogen mustard analogue of acetylcholine, exhibits significant biological activity primarily due to its ability to form a highly reactive aziridinium ion. This compound has been extensively studied for its interactions with cholinergic receptors and its potential applications in neurotoxicology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, research findings, and relevant case studies.

Overview of this compound

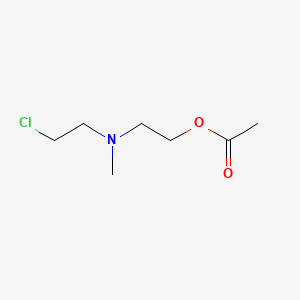

- Chemical Structure : this compound is characterized by its molecular formula and a molecular weight of 179.64 g/mol. Its canonical SMILES representation is

CC(=O)OCCN(C)CCCl. - Synthesis : The synthesis of AChM involves the reaction of acetylcholine with nitrogen mustard compounds, leading to the formation of the aziridinium ion in polar solvents. Notable methods for synthesis have been developed by Hanby and Rydon, as well as Jackson and Hirst .

The biological activity of this compound is primarily attributed to the formation of the aziridinium ion, which can alkylate nucleophilic sites on proteins, including acetylcholinesterase (AChE). This alkylation inhibits AChE activity, resulting in increased levels of acetylcholine in the synaptic cleft and prolonged stimulation of cholinergic receptors. This mechanism parallels that of other nerve agents that inhibit AChE .

Neurotoxicology Studies

AChM has been used to investigate neurotoxic effects associated with nitrogen mustard analogues. In studies involving human M2 muscarinic receptors expressed in CHO cells, AChM demonstrated a concentration-dependent loss of binding for the radioligand [^3H]N-methylscopolamine. The half-maximal rate constant was observed at 24 µM, indicating significant receptor interaction .

Case Studies

- Interaction with Muscarinic Receptors :

- Effects on Schistosome Paralysis :

Comparative Analysis with Related Compounds

| Compound | Mechanism of Action | Applications |

|---|---|---|

| This compound | Alkylates muscarinic receptors via aziridinium ion | Neurotoxicology, pharmacology |

| Acetylmonoethylcholine Mustard | Similar alkylation effects | Research on cholinergic function |

| Ethoxycholine Mustard | Interacts with cholinergic receptors | Neuropharmacological studies |

| Choline Mustard | Hydrolyzed derivative with similar activity | Biochemical studies |

Propriétés

IUPAC Name |

2-[2-chloroethyl(methyl)amino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO2/c1-7(10)11-6-5-9(2)4-3-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZICNJLDEMDMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN(C)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189902 | |

| Record name | Acetylcholine mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36375-30-1 | |

| Record name | Acetylcholine mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036375301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylcholine mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.